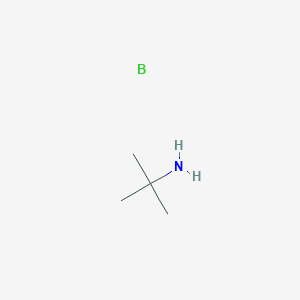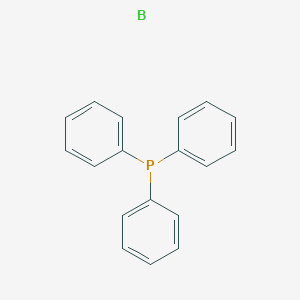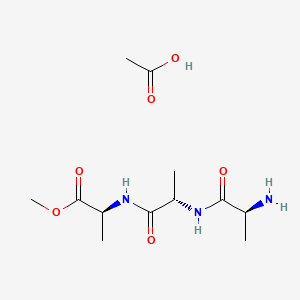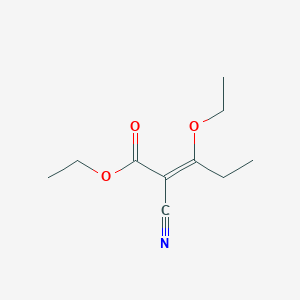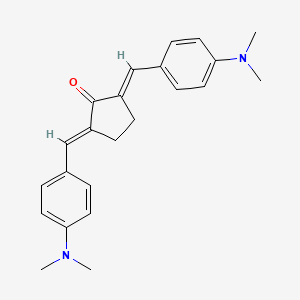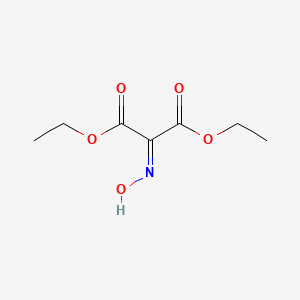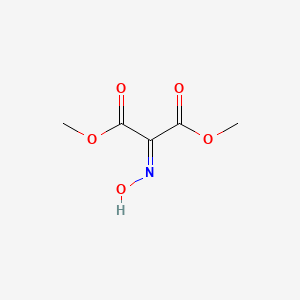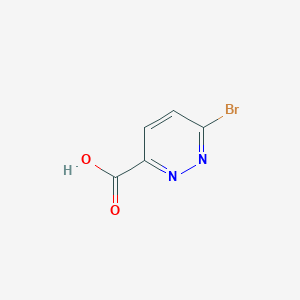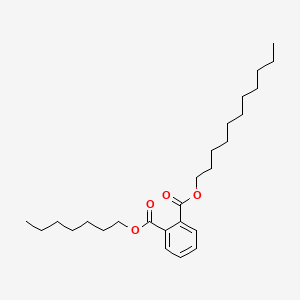
1-(Bromomethyl)-3-chloro-2-methylbenzene
Übersicht
Beschreibung
The compound "1-(Bromomethyl)-3-chloro-2-methylbenzene" is a brominated and chlorinated aromatic hydrocarbon with a methyl group as a substituent. This compound is of interest due to its potential use as an intermediate in the synthesis of various organic molecules, including pharmaceuticals, dyes, and electroluminescent materials.
Synthesis Analysis
The synthesis of bromomethylated benzene derivatives is a well-documented process in the literature. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved through diazotization and bromination of 3,4-dimethylbenzenamine, with factors such as raw material rate, reaction time, and temperature being critical for the reaction's success . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination, yielding a 30% overall yield . These methods could potentially be adapted for the synthesis of "1-(Bromomethyl)-3-chloro-2-methylbenzene" by adjusting the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromomethylated benzene derivatives has been studied using various techniques, including X-ray diffraction and NMR spectroscopy. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed by X-ray diffraction, revealing different crystalline environments and conformations . Additionally, the crystal structures of several bromo- and bromomethyl-substituted benzenes were determined, showing variable packing motifs and interactions such as Br···Br and C-Br···π . These studies provide insights into the possible molecular structure of "1-(Bromomethyl)-3-chloro-2-methylbenzene."
Chemical Reactions Analysis
Bromomethylated benzene compounds can undergo various chemical reactions. For instance, the dimagnesiated derivative of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was characterized by reactions such as hydrolysis, halogenation, and treatment with allyl bromide . Moreover, the reactivity of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene towards the formation of propellane derivatives was explored, although it showed a lack of reactivity in this context . These findings suggest that "1-(Bromomethyl)-3-chloro-2-methylbenzene" may also participate in similar reactions, which could be useful for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethylated benzene derivatives are influenced by their molecular structure. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene displayed different crystal structures and solvation patterns, which can affect their melting points, solubility, and stability . The crystal structures of various bromo- and bromomethyl-substituted benzenes also revealed interactions that can influence the compounds' physical properties . These studies provide a foundation for predicting the properties of "1-(Bromomethyl)-3-chloro-2-methylbenzene," which would be important for its handling and application in synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfur-functionalized Benzoquinones
A study conducted by Aitken et al. (2016) explored the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, resulting in the synthesis of four different bromination products, including a previously unknown bromomethylated benzene derivative. This compound was then utilized to create new sulfur-containing quinone derivatives, indicating the potential of bromomethylated benzenes in synthesizing novel compounds with specific functional groups Aitken et al., 2016.
Crystallographic Studies
Mroz et al. (2020) investigated the anisotropic displacement parameters in 1-(halomethyl)-3-nitrobenzene compounds through X-ray diffraction experiments. This study highlights the importance of bromomethylated benzenes in crystallography, providing insights into their structural behavior and the challenges associated with their experimental analysis Mroz et al., 2020.
Study of Solvates
Szlachcic et al. (2007) focused on the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, elucidating their crystal structures through X-ray diffraction. This work demonstrates the role of bromomethylated benzenes in understanding solvate formation and the impact of crystalline environments on molecular conformation Szlachcic et al., 2007.
Applications in Polymer Solar Cells
Jin et al. (2016) designed and synthesized a derivative of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) using a bromomethylated benzene compound. The study demonstrated that this novel acceptor improved the power conversion efficiency of polymer solar cells, showcasing the application of bromomethylated benzenes in the development of high-performance photovoltaic materials Jin et al., 2016.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-chloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGIHYDPMFXTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274371 | |
| Record name | 1-(Bromomethyl)-3-chloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-chloro-2-methylbenzene | |
CAS RN |
90369-76-9 | |
| Record name | 1-(Bromomethyl)-3-chloro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90369-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3-chloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)
